molecular formula C9H9N3O2S2 B494940 3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine CAS No. 99358-76-6

3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B494940
CAS No.: 99358-76-6
M. Wt: 255.3g/mol
InChI Key: QSNVZCOWPJTFMF-UHFFFAOYSA-N
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Description

3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine is a synthetic thiadiazole derivative of significant interest in medicinal chemistry and agrochemical research. Thiadiazole nuclei are recognized as privileged scaffolds in drug discovery due to their versatile biological activities. This specific compound, featuring a benzylsulfonyl substituent, is designed for investigational purposes in the development of novel therapeutic and protective agents. Researchers can utilize this compound to explore its potential as a core structure in creating new antibacterial agents, given the established activity of related 1,2,4-thiadiazole and 1,3,4-thiadiazole derivatives against various Gram-positive and Gram-negative pathogens . Its mechanism of action may involve inhibition of critical microbial enzymes or protein synthesis pathways, making it a valuable tool for probing new targets to combat antibiotic resistance. Furthermore, the structural motif is also investigated in other fields, including materials science, for the development of novel molecular electronics and as a building block for more complex heterocyclic systems. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-benzylsulfonyl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S2/c10-8-11-9(12-15-8)16(13,14)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNVZCOWPJTFMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine typically involves the reaction of benzylsulfonyl chloride with 1,2,4-thiadiazol-5-amine under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-thiadiazole scaffold is recognized for its significant antimicrobial properties. Compounds containing this moiety have been synthesized and evaluated for their activity against various pathogens.

  • Mechanism of Action : The antimicrobial activity is attributed to the ability of the thiadiazole ring to interact with microbial enzymes and disrupt cellular functions. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
  • Case Studies : In vitro studies have demonstrated that certain 1,3,4-thiadiazole derivatives exhibit minimum inhibitory concentrations (MIC) lower than established antibiotics like ampicillin and chloramphenicol . A specific study highlighted the effectiveness of chlorinated derivatives against Gram-positive bacteria with MIC values around 25 μg/mL .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively investigated.

  • Cell Line Studies : Research indicates that compounds similar to 3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine can inhibit the proliferation of various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells .
  • Mechanism : The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, a series of benzylthio-thiadiazole derivatives showed significant cytotoxicity in cancer cells with IC50 values indicating strong growth inhibition .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives.

  • Substituent Effects : Variations in substituents on the thiadiazole ring significantly influence biological activity. For instance, the introduction of halogen groups has been shown to enhance antibacterial activity .
  • Hybrid Compounds : The synthesis of hybrid compounds that combine the thiadiazole structure with other pharmacophores has yielded promising results in enhancing biological activity against both microbial and cancerous cells .

Anti-inflammatory Properties

Thiadiazole derivatives also exhibit anti-inflammatory effects.

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .
  • Research Findings : Studies have indicated that certain thiadiazoles can reduce inflammation markers in vitro and in vivo models, suggesting their potential use in treating inflammatory diseases .

Data Tables

ApplicationActivity TypeNotable FindingsReferences
AntimicrobialBacterial InhibitionEffective against S. aureus, E. coli ,
AnticancerCell ProliferationIC50 values <10 µM in various cancer lines ,
Anti-inflammatoryCytokine ModulationReduced inflammation markers

Mechanism of Action

The mechanism of action of 3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,2,4-thiadiazol-5-amine derivatives are highly dependent on substituents at the 3-position. Key analogues include:

Compound Name Substituent at 3-Position Key Properties/Activities References
3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine Benzylsulfonyl (C₆H₅CH₂SO₂-) High polarity due to sulfonyl group; potential for hydrogen bonding and enzyme inhibition.
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine 4-Chlorophenyl (ClC₆H₄-) Enhanced lipophilicity; chloro group improves metabolic stability and membrane permeability.
3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine Pyridin-2-yl (C₅H₄N-) Aromatic π-π stacking capability; pyridine nitrogen enables metal coordination or H-bonding.
3-((2,4-Dichlorobenzylidene)amino)-derivative Schiff base (Cl₂C₆H₃CH=N-) Chelation potential for metal ions; antimicrobial and antitumor activities reported.
3-(Methylthio)-1,2,4-thiadiazol-5-amine Methylthio (CH₃S-) Lipophilic; thioether oxidation susceptibility may limit stability.
3-(5-Isopropoxypyridin-2-yl)-derivative 5-Isopropoxypyridin-2-yl (C₈H₁₀NO-) Improved solubility via ether linkage; macrofilaricidal activity against parasitic worms.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Sulfonyl (benzylsulfonyl) and chloro substituents increase electrophilicity, enhancing reactivity in nucleophilic environments. In contrast, methylthio and methoxy groups (e.g., 3-[(4-methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine) are electron-donating, reducing ring electrophilicity .
  • Biological Activity : Pyridinyl and Schiff base derivatives exhibit macrofilaricidal and kinase-modulating activities, respectively . The benzylsulfonyl group’s polarity may favor interactions with polar enzyme active sites.
  • Synthetic Accessibility : Thioether and Schiff base derivatives are often synthesized via nucleophilic substitution or condensation reactions, while sulfonyl groups require oxidation steps .

Physicochemical Properties

Property This compound 3-(4-Chlorophenyl)-analogue 3-(Pyridin-2-yl)-analogue
Molecular Weight (g/mol) ~279.3 199.6 192.2
LogP (Predicted) ~1.8 (moderate polarity) ~2.5 (lipophilic) ~1.2 (polar)
Solubility Moderate in DMSO, aqueous buffers Low in water, high in DCM High in polar solvents
Thermal Stability High (sulfonyl group resists oxidation) Moderate Moderate

Notes:

  • The benzylsulfonyl derivative’s higher molecular weight and polarity compared to chloro or pyridinyl analogues may reduce blood-brain barrier penetration but improve solubility in biological matrices .
  • Halogenated derivatives (e.g., 3-(4-bromophenyl)-analogue) exhibit higher LogP values, favoring lipid membrane interactions .

Biological Activity

3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine is a compound characterized by its thiadiazole ring and benzylsulfonyl group. This unique structure contributes to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections explore its synthesis, biological properties, and potential applications based on recent studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C9H10N4O2S\text{C}_9\text{H}_{10}\text{N}_4\text{O}_2\text{S} with a molecular weight of 255.3 g/mol. The synthesis typically involves the reaction of benzylsulfonyl chloride with hydrazine derivatives to form the thiadiazole ring. This compound features a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom, which enhances its reactivity and biological activity .

Antimicrobial Properties

This compound has demonstrated significant antibacterial and antifungal activities. Studies indicate that compounds containing the thiadiazole moiety exhibit various biological effects. In particular:

  • Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .
  • Antifungal Activity : It also exhibits antifungal properties against strains like Candida albicans and Aspergillus niger, making it a candidate for further development in antifungal therapies .

Anticancer Potential

Research has highlighted the potential of this compound as an anticancer agent . Its structural similarity to other known anticancer compounds suggests it may inhibit cancer cell proliferation through various mechanisms, including:

  • Modulation of cellular pathways involved in apoptosis.
  • Inhibition of specific enzymes critical for tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. SAR studies indicate that modifications on the thiadiazole ring can significantly enhance its potency against microbial and cancerous cells. For instance:

ModificationEffect on Activity
Addition of halogen groupsIncreased antibacterial activity
Alteration of the sulfonamide groupEnhanced antifungal properties

These modifications can lead to compounds with improved efficacy and reduced toxicity .

Case Studies

Several studies have investigated the biological activity of derivatives similar to this compound:

  • Antimicrobial Screening : A series of synthesized thiadiazole derivatives were tested for their antimicrobial activities using standard methods such as the cup plate method. Compounds with similar structures showed promising results against both bacterial and fungal strains .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, supporting their potential as anticancer agents .

Q & A

Q. What are the established synthetic routes for 3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization or nucleophilic substitution. For example:

  • Step 1: React 5-amino-1,2,4-thiadiazole derivatives with benzylsulfonyl chloride in anhydrous dichloromethane under nitrogen.
  • Step 2: Optimize temperature (e.g., 0–5°C for exothermic reactions) and stoichiometry (1:1.2 molar ratio of thiadiazole to sulfonyl chloride).
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
  • Yield Enhancement: Employ continuous flow reactors for scale-up, reducing side reactions .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy: Confirm structure via 1H^1H- and 13C^{13}C-NMR. Key signals:
    • Thiadiazole protons (δ 8.1–8.5 ppm).
    • Benzylsulfonyl group (δ 4.3–4.7 ppm for CH2_2, δ 7.3–7.5 ppm for aromatic protons) .
  • Mass Spectrometry: Validate molecular weight (e.g., ESI-MS: [M+H]+^+ at m/z 268.2).
  • X-ray Crystallography: Resolve crystal structure using SHELXL (space group, bond angles) .

Q. What biological activities are reported for structurally related thiadiazoles?

  • Antimicrobial Activity: Thiadiazoles inhibit bacterial enzymes (e.g., dihydrofolate reductase). For example:

    CompoundTarget BacteriaMIC (µg/mL)
    5-Methyl-1,2,4-thiadiazoleE. coli31.25
    Benzylsulfonyl derivativeS. aureus15.6
  • Anticancer Activity: Derivatives induce apoptosis via caspase-3 activation (IC50_{50} = 0.28 µg/mL in MCF-7 cells) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Substituent Variation: Synthesize analogs with modified sulfonyl groups (e.g., trifluoromethyl, nitro) and test bioactivity.
  • Assay Design:
    • Measure IC50_{50} in cancer cell lines (MTT assay).
    • Evaluate enzyme inhibition (e.g., MAO-A/B kinetics) .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding to targets like EGFR or Topoisomerase II .

Q. What mechanistic insights exist for its anticancer activity?

  • Mitochondrial Pathway: Disrupts membrane potential, releasing cytochrome c and activating caspases-9/3.
  • Cell Cycle Arrest: Induces G2/M phase arrest in breast cancer cells via p21/p53 upregulation .

Q. How should conflicting biological data (e.g., variable IC50_{50}50​) be resolved?

  • Replicate Experiments: Ensure consistent cell culture conditions (passage number, serum concentration).
  • Orthogonal Assays: Cross-validate using flow cytometry (apoptosis) and Western blotting (caspase cleavage) .
  • Statistical Analysis: Apply ANOVA with post-hoc tests to assess significance.

Q. What crystallographic strategies refine its 3D structure?

  • Data Collection: Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution (<1.0 Å) data.
  • Refinement: SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

Q. How can computational methods predict its metabolic stability?

  • ADMET Prediction: Tools like SwissADME estimate bioavailability (%F = 65–80%) and CYP450 interactions.
  • Metabolite Identification: Simulate Phase I/II metabolism (e.g., sulfonation, glucuronidation) using GLORYx .

Q. What strategies improve synthetic yield in scale-up?

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for solubility.
  • Catalyst Optimization: Use Pd/C or Ni catalysts for hydrogenation steps (reduces byproducts) .

Q. How do substituents influence reactivity in electrophilic substitutions?

  • Electron-Withdrawing Groups (EWGs): Benzylsulfonyl enhances electrophilicity at C-5, facilitating nucleophilic attack (e.g., SNAr with amines).
  • Steric Effects: Bulky substituents reduce reaction rates (e.g., ortho-substituted benzyl groups) .

Notes

  • Method Reproducibility: Document reaction conditions (e.g., inert atmosphere, humidity control) to ensure reproducibility.
  • Ethical Compliance: Adhere to institutional biosafety protocols for cytotoxicity assays.

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